molecular formula C19H22ClN3O4S3 B3014964 N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 899959-13-8

N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

Cat. No. B3014964
CAS RN: 899959-13-8
M. Wt: 488.03
InChI Key: XVFAMDKTOGNZBD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamoyl group, a tetrahydrobenzo[b]thiophene ring, a sulfonyl group, and a piperidine ring. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the various rings and the addition of functional groups .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central tetrahydrobenzo[b]thiophene ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the various functional groups. For example, the carbamoyl group could potentially undergo reactions with nucleophiles, and the sulfonyl group could potentially act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis of Heterocycles: Research has focused on synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, which involved rearrangements of compounds related to N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivatives (Vasylyev et al., 1999).
  • Structural Characterization: Studies have been done to structurally characterize related compounds, focusing on the molecular conformations and modes of supramolecular aggregation, which are crucial in understanding their potential applications (Sagar et al., 2018).

Biological Activity and Pharmacological Potential

  • Antimicrobial Activities: Several studies have synthesized derivatives with significant activities against bacterial and fungal strains, indicating potential use in antimicrobial treatments (Babu et al., 2013).
  • Anticancer Agents: Research has been conducted on synthesizing and evaluating the anticancer potential of derivatives, indicating their relevance in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
  • Potential Antipsychotic Agents: Some derivatives have been evaluated as potential antipsychotic agents, showing promising results in both in vitro and in vivo models (Norman et al., 1996).
  • Anti-inflammatory Activity: Studies have also looked into the anti-inflammatory potential of related compounds, suggesting their use in treating inflammatory conditions (Chiriapkin et al., 2021).

Diverse Applications

  • Synthesis of Novel Dyes: There has been work on synthesizing novel dyes and their precursors based on related chemical systems, showing the utility of these compounds in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).
  • Alzheimer’s Disease Research: Derivatives have been synthesized and evaluated as potential drug candidates for treating Alzheimer’s disease, highlighting the compound’s relevance in neurodegenerative disease research (Rehman et al., 2018).

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and potential biological activity. Proper safety precautions should be taken when handling any new compound .

Future Directions

Future research could focus on determining the exact structure and properties of the compound, as well as exploring its potential uses. This could involve further experimental studies as well as computational modeling .

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S3/c20-14-5-6-15(29-14)30(26,27)23-9-7-11(8-10-23)18(25)22-19-16(17(21)24)12-3-1-2-4-13(12)28-19/h5-6,11H,1-4,7-10H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAMDKTOGNZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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